molecular formula C16H12N2O3S B2656744 N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 941966-17-2

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2656744
CAS No.: 941966-17-2
M. Wt: 312.34
InChI Key: AMPMYRQVHRUMFS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound of interest in medicinal chemistry research, integrating two pharmaceutically relevant heterocyclic systems: the benzothiazole and the benzodioxine moieties. The benzothiazole core is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide range of biological activities. Scientific studies on structurally similar compounds have shown that the benzothiazole nucleus is frequently investigated for its antimicrobial potential and its effects on the central nervous system (CNS), such as anticonvulsant activity . Concurrently, the 2,3-dihydro-1,4-benzodioxine scaffold is found in various bioactive molecules and is known to contribute to significant biological properties. This bicyclic framework is present in compounds evaluated for diverse therapeutic areas, including enzyme inhibition relevant to neurodegenerative diseases and diabetes . Furthermore, the benzodioxane structure is a key component in fused dihydrodioxin derivatives that have been patented as inhibitors of heat shock transcription factor 1 (HSF1), a target investigated in oncology research . While the specific mechanism of action and primary research applications for this compound require further experimental validation, its structure suggests it is a valuable chemical probe for exploring new biological pathways. Researchers may find this compound useful in screening assays for anticancer, antimicrobial, or central nervous system targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(10-1-4-13-14(7-10)21-6-5-20-13)18-11-2-3-12-15(8-11)22-9-17-12/h1-4,7-9H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMYRQVHRUMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with phosgene, chloroformates, or urea to form the benzothiazole ring . The benzodioxine moiety can be introduced through a series of reactions involving the appropriate dihydroxybenzene derivatives and suitable carboxylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The benzodioxine-carboxamide scaffold is versatile, with modifications often occurring at the amine-linked substituent. Key analogs include:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key References
N-(2-Adamantyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2-Adamantyl C₁₉H₂₃NO₃ 313.39 g/mol
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2-(1,3-Benzothiazol-2-yl)phenyl C₂₁H₁₅N₂O₃S 375.42 g/mol
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl C₁₈H₁₅N₃O₅ 353.33 g/mol
Target Compound 1,3-Benzothiazol-6-yl C₁₆H₁₂N₂O₃S 312.34 g/mol N/A

Key Observations :

  • Benzothiazol vs. In contrast, the benzothiazol group in the target compound may confer π-π stacking interactions with biological targets, such as enzymes or DNA .
  • Oxadiazol Derivatives : Compounds with oxadiazol substituents (e.g., ) often exhibit improved metabolic stability due to the electron-deficient heterocycle, which resists oxidative degradation.
Antibacterial Activity

aureus or P. aeruginosa , benzothiazol-containing analogs may display enhanced efficacy. For instance, benzothiazol derivatives are known for their antimicrobial properties due to their ability to intercalate DNA or inhibit bacterial enzymes .

Immunomodulatory Effects

Benzodioxine-carboxamides with substituents like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol have been identified as high-potency PD-1/PD-L1 inhibitors, suggesting immunomodulatory applications . The benzothiazol moiety in the target compound could similarly engage with immune checkpoint proteins, though experimental validation is required.

Biological Activity

N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C16H11FN2O3S. Its structure features a benzothiazole moiety linked to a benzodioxine ring, which is crucial for its biological activity. The presence of the carboxamide group enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have shown that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro assays have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines.

Case Study:
In one study, a related compound demonstrated a significant reduction in cell viability in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound induced apoptosis and disrupted cell cycle progression at concentrations as low as 1 μM .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.

Research Findings:
In a comparative study, compounds similar to this compound exhibited higher anti-inflammatory activity than standard drugs like diclofenac. The inhibition rates were noted to be between 56% to 86% within the first hour of administration .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of COX Enzymes: By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.
  • Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications to the benzothiazole or benzodioxine rings can significantly enhance or reduce activity:

ModificationEffect on Activity
Fluorination on benzothiazoleIncreased anticancer potency
Alteration of carboxamide substituentsEnhanced anti-inflammatory effects

Q & A

Q. What evidence supports the potential of this compound in treating neurodegenerative diseases?

  • Key Findings :
  • Acetylcholinesterase Inhibition : IC₅₀ values comparable to donepezil in vitro (~10 μM) .
  • Neuroprotective Effects : Reduces ROS in SH-SY5Y cells via Nrf2 pathway activation .
  • Next Steps : In vivo efficacy studies in transgenic Alzheimer’s models (e.g., APP/PS1 mice) .

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